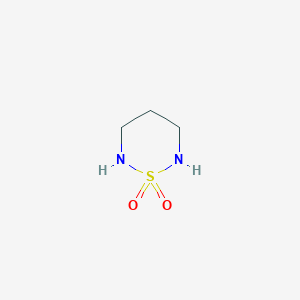

1,2,6-Thiadiazinane 1,1-dioxide

説明

1,2,6-Thiadiazinane 1,1-dioxide (TDZD-8) is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of laboratory experiments, including those related to biochemistry and physiology. TDZD-8 has been studied for its ability to modulate cell signaling pathways and its potential as a therapeutic agent.

科学的研究の応用

Synthesis and Chemical Properties

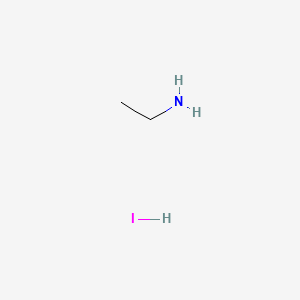

- Synthesis Techniques : N-substituted 1,2,6-thiadiazinane 1,1-dioxides have been synthesized from primary amines, offering a route for producing a variety of derivatives through the reaction of sulfuryl chloride with chloroethylamine or chloropropylamine hydrochlorides, followed by treatment with a primary amine and ring closure (Johnson, Jewell, & Lee, 2003).

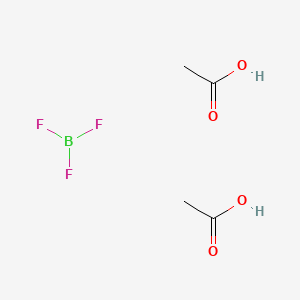

- Novel Synthesis via SuFEx Type Reaction : The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors, highlighting a unique synthesis method (Khumalo et al., 2018).

- Rotational Isomerism : Studies on glucopyranosides of methyl-1,2,6-thiadiazin-3(2H)-one 1,1-dioxides have revealed insights into rotational isomerism, a significant aspect in understanding their chemical behavior (Goya, Martínez, & Jimeno, 1990).

Applications in Medicinal Chemistry

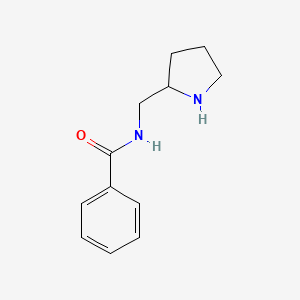

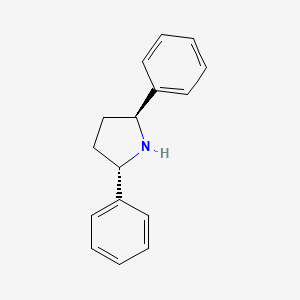

- Chiral 1,3-Diamines Synthesis : The use of rhodium/sulfur-olefin complex for the asymmetric arylation of cyclic N-Sulfonyl Imines, including 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines, leads to the production of chiral 1,3-diamines, a valuable class of compounds in medicinal chemistry (Wu & Xu, 2019).

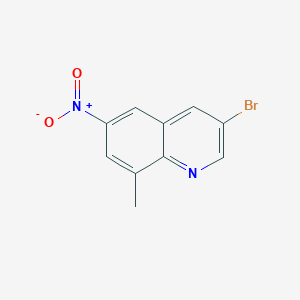

- Alzheimer's Disease Treatment : this compound derivatives, specifically verubecestat, have been evaluated as β-site amyloid precursor proteincleaving enzyme 1 inhibitors for the potential treatment of Alzheimer's Disease (Scott et al., 2016).

Reactivity and Structural Studies

- Tautomerism Studies : Investigations into the tautomerism of substituted 2H-1,2,6-thiadiazin-3-one 1,1-dioxides provide essential insights into their structural and reactive properties, contributing to the understanding of their utility in various applications (Elguero et al., 1988).

- Novel Bicyclic Thiomorpholines : The preparation of novel bridged bicyclic thiomorpholines, derived from 1,2,6-thiadiazinane 1,1-dioxides, has proven beneficial as building blocks in medicinal chemistry, highlighting their versatility in synthesizing biologically active compounds (Walker & Rogier, 2013).

作用機序

Target of Action

It is known that similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and modulation of ampa receptors and atp-sensitive potassium channels .

Mode of Action

It is known that similar compounds interact with their targets to exert their effects . For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to modulate ATP-sensitive potassium channels and AMPA receptors .

Biochemical Pathways

Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to affect various biochemical pathways related to their pharmacological activities .

Result of Action

Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to have various pharmacological effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

生化学分析

Biochemical Properties

1,2,6-Thiadiazinane 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. The interaction between this compound and aldose reductase results in the inhibition of the enzyme’s activity, which can have implications for conditions such as diabetic complications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to aldose reductase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate .

特性

IUPAC Name |

1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZRKXBWJKZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497077 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67104-89-6 | |

| Record name | 1lambda~6~,2,6-Thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2,6-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

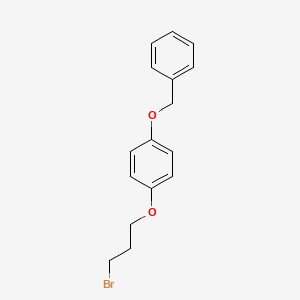

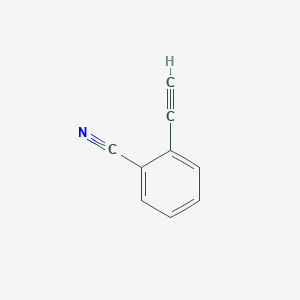

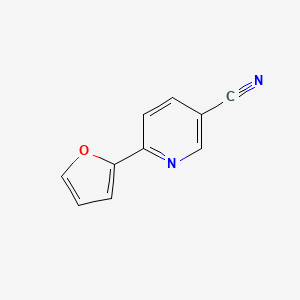

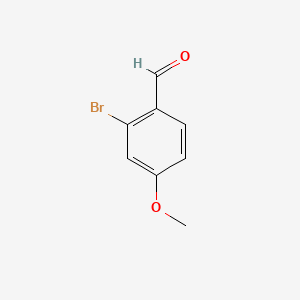

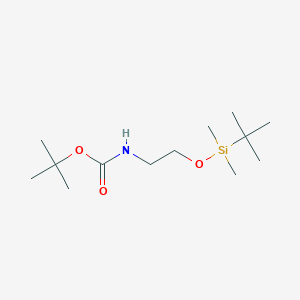

Feasible Synthetic Routes

Q1: Can 1,2,6-Thiadiazinane 1,1-dioxide derivatives be used as building blocks for other chiral molecules?

A1: Yes, research suggests that chiral 1,3-diamines can be synthesized from this compound derivatives. A rhodium-catalyzed asymmetric arylation of six-membered this compound-type cyclic imines with arylboronic acids has been shown to produce highly optically active sulfamides (95-99% ee) []. These sulfamides can then be readily transformed into various chiral 1,3-diamines through simple functional group transformations.

Q2: What are the potential applications of this compound derivatives in materials science?

A2: Studies indicate that some this compound derivatives exhibit promising properties for non-linear optical (NLO) materials []. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6–31G (d,p) level have shown that specific derivatives possess a high first hyperpolarizability (βtot), a key parameter for NLO materials. This suggests their potential use in optoelectronic devices.

Q3: How can the electron-donating ability of this compound derivatives be modified?

A3: The electron-donating ability of these compounds can be tuned by attaching different functional groups to the core structure. For example, linking a tetrathiafulvalene (TTF) unit to the this compound ring significantly influences its electrochemical properties []. The electron donor ability of these TTF-linked derivatives can be measured by cyclic voltammetry, allowing researchers to fine-tune their properties for specific applications.

Q4: What synthetic routes are available for synthesizing 1,2,6-Thiadiazinane 1,1-dioxides?

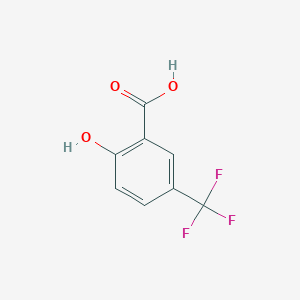

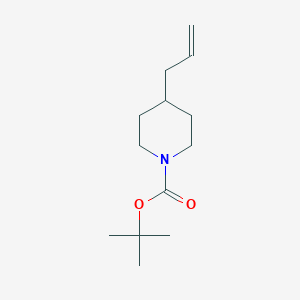

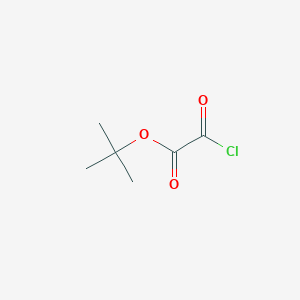

A4: One common approach involves the reaction of primary amines with specific reagents to form the cyclic sulfamide structure []. For example, reacting a primary amine with chlorosulfonyl isocyanate followed by tert-butyl alcohol generates an open-chain sulfamide. This intermediate can then be cyclized under basic conditions and deprotected to yield the desired this compound derivative [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)